Rubreserine
Overview
Description
Rubreserine is a compound with the molecular formula C13H16N2O2 . It is also known by other synonyms such as (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo [2,3-b]indole-5,6-dione and (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo [2,3-b]indole-6,7-dione .
Molecular Structure Analysis
The molecular weight of Rubreserine is 232.28 g/mol . Its IUPAC name is (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
Rubreserine has been found to inhibit the glutamine amidotransferase activity of the plant GAT-ADCS, an enzyme involved in pABA biosynthesis . This inhibition leads to a decrease in the folate content in Arabidopsis and Toxoplasma .Physical And Chemical Properties Analysis
Rubreserine has a molecular weight of 232.28 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 232.121177757 g/mol . The Topological Polar Surface Area is 40.6 Ų .Scientific Research Applications
Medicinal Chemistry: Cholinesterase Inhibition
Rubreserine has been identified as a strong inhibitor of cholinesterase, an enzyme that breaks down acetylcholine . This property makes it a compound of interest in the development of treatments for conditions such as Alzheimer’s disease, where cholinesterase inhibitors can help increase acetylcholine levels in the brain, potentially improving cognitive function.
Agriculture: Folate Synthesis Inhibition
In the agricultural sector, Rubreserine shows potential as an inhibitor of glutamine amidotransferase activity, which is involved in the synthesis of p-aminobenzoate, a component of folate cofactors in plants . This inhibition can affect the growth rates of certain plants and parasites, suggesting its use as a herbicide or pesticide.
Environmental Science: Anti-Parasitic Applications
Rubreserine’s ability to inhibit folate synthesis also extends to environmental applications, particularly in controlling populations of parasites such as Toxoplasma gondii and Plasmodium falciparum, which are responsible for diseases like toxoplasmosis and malaria . Its efficacy surpasses that of traditional sulfonamides, indicating its potential as an environmentally friendly anti-parasitic agent.
Biotechnology: Drug Delivery Systems
In biotechnological research, Rubreserine could be used to develop novel drug delivery systems due to its structural properties. Its ability to form stable compounds with other molecules may allow it to act as a carrier for therapeutic agents, enhancing their stability and efficacy .
Material Science: Colorant Formation
Rubreserine is known for its color reactions, producing a dark red color as a three-ring o-quinone . This property could be harnessed in material science for the development of new dyes and pigments with specific applications in industries such as textiles and printing.
Pharmacology: Pharmacological Action Studies
Studies have shown that Rubreserine affects various pharmacological actions, such as sensitizing muscle strips to acetylcholine and increasing the amplitude of contraction in isolated intestines . These findings are crucial for understanding the compound’s potential therapeutic effects and side effects, aiding in the development of new medications.
Mechanism of Action
Target of Action
Rubreserine, also known as Reserpine, primarily targets the ATP/Mg2+ pump in presynaptic neurons . This pump is responsible for sequestering neurotransmitters into storage vesicles . The primary role of this target is to control the storage and release of neurotransmitters, which are crucial for transmitting signals in the nervous system .
Mode of Action
Rubreserine inhibits the ATP/Mg2+ pump, disrupting the sequestration of neurotransmitters into storage vesicles .
Biochemical Pathways
The inhibition of the ATP/Mg2+ pump by Rubreserine affects the biochemical pathway of neurotransmitter storage and release . This leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals . The reduction in catecholamines impacts various downstream effects, including heart rate, force of cardiac contraction, and peripheral resistance .
Pharmacokinetics
It’s known that rubreserine is used as an antihypertensive and an antipsychotic , suggesting that it has sufficient bioavailability to exert its effects on the nervous system.
Result of Action
The primary result of Rubreserine’s action is the depletion of catecholamines from peripheral sympathetic nerve endings . This leads to a disruption of norepinephrine vesicular storage, which has been used to treat mild to moderate hypertension . It’s also noted that the antihypertensive actions of Rubreserine are a result of its ability to deplete catecholamines .
Action Environment
The action environment of Rubreserine is primarily the nervous system, where it interacts with presynaptic neurons to inhibit the ATP/Mg2+ pump It’s worth noting that rubreserine is derived from a plant native to western africa , suggesting that its production and availability could be influenced by environmental conditions affecting this plant’s growth.
properties
IUPAC Name |
(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13-4-5-14(2)12(13)15(3)9-7-11(17)10(16)6-8(9)13/h6-7,12H,4-5H2,1-3H3/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQNKCYZDSDWJL-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=CC(=O)C(=O)C=C23)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=CC(=O)C(=O)C=C23)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939843 | |
Record name | 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rubreserine | |
CAS RN |
18455-27-1 | |
Record name | Rubreserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018455271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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